Methyl 2-amino-3-(benzofuran-2-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1-benzofuran-2-yl)propanoate typically involves the reaction of benzofuran derivatives with appropriate amino acids or their esters. One common method involves the use of methyl 2-bromo-3-(1-benzofuran-2-yl)propanoate as a starting material, which is then reacted with ammonia or an amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often altering its biological activity.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1-benzofuran-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1-benzofuran-3-yl)propanoate: A closely related compound with similar structural features but different positional isomerism.
Benzofuran derivatives: Other benzofuran-based compounds with varying biological activities and applications.
Uniqueness
Methyl 2-amino-3-(1-benzofuran-2-yl)propanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 2-amino-3-(1-benzofuran-2-yl)propanoate |
InChI |
InChI=1S/C12H13NO3/c1-15-12(14)10(13)7-9-6-8-4-2-3-5-11(8)16-9/h2-6,10H,7,13H2,1H3 |
InChI Key |
DZFXJPYKTCXAQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
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